

# Ac-IEPD-CHO: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Ac-IEPD-CHO*

Cat. No.: *B12371799*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the caspase-8 and granzyme B inhibitor, **Ac-IEPD-CHO**. It covers product specifications from various suppliers, its mechanism of action, and detailed experimental protocols for its use in scientific research.

## Core Product Information

**Ac-IEPD-CHO**, also known as N-Acetyl-Ile-Glu-Pro-Asp-al, is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-8 and granzyme B.<sup>[1][2]</sup> Its inhibitory activity makes it a valuable tool for studying apoptosis and immune-mediated cell death pathways.

## Product Specifications

Quantitative data from various suppliers has been summarized in the tables below for easy comparison.

Table 1: General Product Information

| Characteristic    | Description  |
|-------------------|--|
| Alternate Names   | Ac-Ile-Glu-Pro-Asp-CHO, N-Acetyl-Ile-Glu-Pro-Asp-al, Caspase-8 Inhibitor III, Granzyme B Inhibitor IV[2] |
| CAS Number        | 352520-90-2  |
| Molecular Formula | C <sub>22</sub> H <sub>34</sub> N <sub>4</sub> O <sub>9</sub> [1][2]                                     |
| Molecular Weight  | 498.53 g/mol [2]   |
| Appearance        | Liquid or Lyophilized Powder   |
| Solubility        | Soluble in DMSO[1]   |

Table 2: Supplier-Specific Product Details

| Supplier                 | Purity             | Formulation | Storage Conditions  |
|--------------------------|--------------------|-------------|---|
| MedchemExpress           | >98%               | Lyophilized | Powder: -20°C for 3 years. In solvent: -80°C for 6 months; -20°C for 1 month. |
| Abcam                    | >95%[1][3]         | Lyophilized | Store at -20°C under desiccating conditions for up to 12 months.[1]           |
| Santa Cruz Biotechnology | -                  | Lyophilized | -   |
| Creative Enzymes         | >99% by HPLC[4][5] | Liquid[4]   | -20°C[4]  |

## Mechanism of Action

**Ac-IEPD-CHO** functions as a reversible inhibitor of both granzyme B and caspase-8.[1] It also shows inhibitory activity against caspase-7. The aldehyde group of the peptide interacts with the active site serine residue of these proteases, blocking their catalytic activity.

- Granzyme B Inhibition: It is a potent inhibitor of the serine protease Granzyme B with a reported  $K_i$  of 80 nM.
- Caspase-8 Inhibition: As a caspase-8 inhibitor, it can be used to study the extrinsic apoptosis pathway initiated by death receptors.
- Caspase-7 Inhibition: It has also been shown to inhibit caspase-7 with a  $K_i$  of 550 nM.

## Signaling Pathway

The following diagram illustrates the role of **Ac-IEPD-CHO** in inhibiting the granzyme B and caspase-8 mediated apoptosis pathways.

Caption: Inhibition of Apoptosis Pathways by **Ac-IEPD-CHO**.

## Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **Ac-IEPD-CHO**.

### In Vitro Granzyme B Inhibition Assay

This protocol is adapted from commercially available granzyme B inhibitor screening kits where **Ac-IEPD-CHO** is often used as a positive control inhibitor.

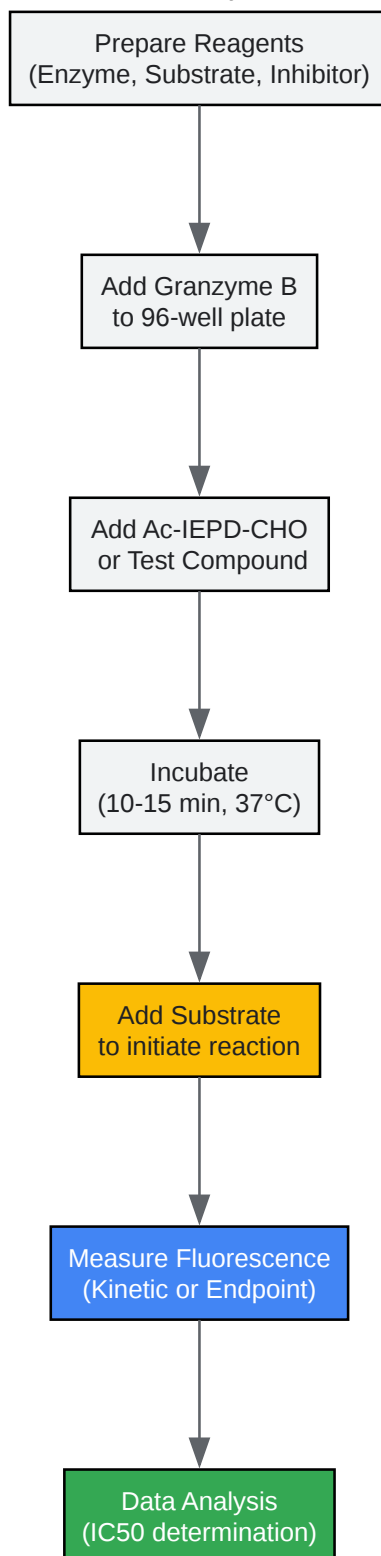
Materials:

- Recombinant active human Granzyme B
- Granzyme B Assay Buffer
- Granzyme B Substrate (e.g., Ac-IEPD-AFC)
- **Ac-IEPD-CHO** (for inhibitor control)
- Test inhibitors
- 96-well black microplate with a clear bottom
- Fluorescence microplate reader

**Procedure:**

- **Reagent Preparation:**
  - Reconstitute Granzyme B enzyme in Assay Buffer. Keep on ice.
  - Prepare a stock solution of **Ac-IEPD-CHO** in DMSO.
  - Prepare working solutions of the Granzyme B substrate and **Ac-IEPD-CHO** in Assay Buffer.
- **Assay Protocol:**
  - Add 50 µL of Granzyme B enzyme solution to each well.
  - Add 10 µL of **Ac-IEPD-CHO** (inhibitor control) or test inhibitor at various concentrations to the respective wells. For the enzyme control well, add 10 µL of Assay Buffer.
  - Mix gently and incubate the plate at 37°C for 10-15 minutes.
  - Initiate the reaction by adding 40 µL of the Granzyme B substrate solution to all wells.
  - Measure the fluorescence intensity (e.g., Ex/Em = 380/500 nm for AFC substrate) in a kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.
- **Data Analysis:**
  - Calculate the rate of reaction for each well.
  - Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
  - Plot the percent inhibition versus inhibitor concentration to calculate the IC<sub>50</sub> value.

## Workflow for In Vitro Granzyme B Inhibition Assay

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Caption: Experimental Workflow for Granzyme B Inhibition Assay.

## Cell-Based Apoptosis Inhibition Assay

This protocol is based on the methodology described by Jamann et al. (2022) for assessing the effect of **Ac-IEPD-CHO** on T-cell mediated cytotoxicity.

Materials:

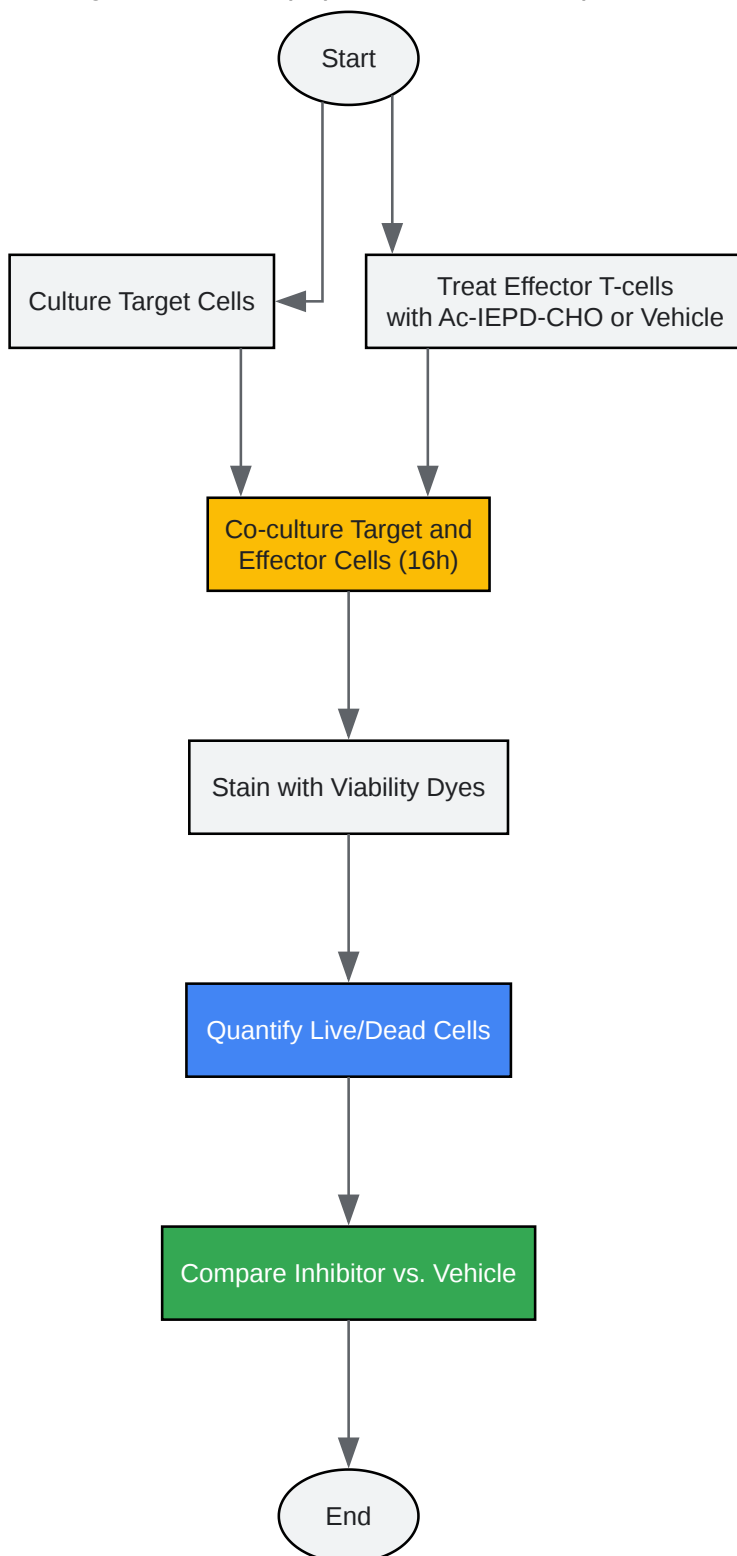
- Target cells (e.g., MO3.13 human oligodendrocytic cell line)
- Effector T-cells (e.g., Th17-polarized cells)
- **Ac-IEPD-CHO**
- Cell culture medium and supplements
- Fluorescent dyes for cell viability (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)
- Fluorescence microscope or plate reader

Procedure:

- Cell Culture and Treatment:
  - Culture target cells to the desired confluency in a suitable culture plate.
  - Pre-treat the effector T-cells with **Ac-IEPD-CHO** at a final concentration of 35-50 µg/mL for 1 hour. A vehicle control (e.g., DMSO) should be run in parallel.
- Co-culture:
  - After the pre-treatment, add the effector T-cells to the target cells at an appropriate effector-to-target ratio.
  - Co-culture the cells for 16 hours.
- Viability Assessment:

- After the co-culture period, remove the effector cells and wash the target cells gently with PBS.
- Stain the remaining target cells with a viability dye cocktail (e.g., Calcein-AM and Propidium Iodide) according to the manufacturer's instructions.
- Image the cells using a fluorescence microscope or quantify the fluorescence using a plate reader.
- Data Analysis:
  - Quantify the number of live (Calcein-AM positive) and dead (Propidium Iodide positive) target cells in each condition.
  - Calculate the percentage of cell death in the presence and absence of the inhibitor.
  - Compare the level of cell death in the **Ac-IEPD-CHO** treated group to the vehicle control group to determine the inhibitory effect.

## Logical Flow of Apoptosis Inhibition Experiment

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Caption: Logical Flow of a Cell-Based Apoptosis Inhibition Experiment.



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